(2-fluoro-3-methoxy-4-methylphenyl)boronic acid
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Overview
Description
(2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-fluoro-3-methoxy-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-methoxy-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action for (2-fluoro-3-methoxy-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The palladium catalyst is then regenerated, allowing the reaction cycle to continue .
Comparison with Similar Compounds
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but lacks the methyl group at the 4-position.
(4-Methoxyphenyl)boronic acid: Lacks both the fluorine and methyl substituents.
(2-Fluoro-4-methylphenyl)boronic acid: Similar structure but lacks the methoxy group.
Uniqueness: (2-Fluoro-3-methoxy-4-methylphenyl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (fluorine) groups can enhance its versatility in various synthetic applications .
Properties
CAS No. |
943830-76-0 |
---|---|
Molecular Formula |
C8H10BFO3 |
Molecular Weight |
184 |
Purity |
95 |
Origin of Product |
United States |
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